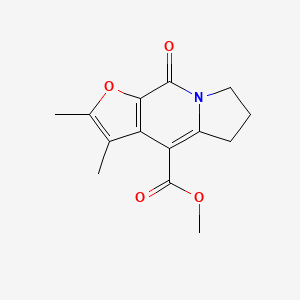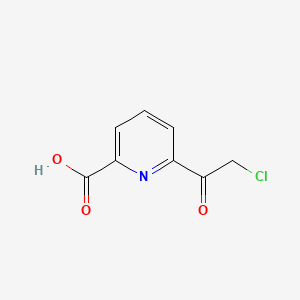
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Vue d'ensemble
Description
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of two fluorine atoms at positions 6 and 8, a heptadecyl chain at position 4, and a hydroxyl group at position 7 on the coumarin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-difluorocoumarin and heptadecyl bromide.
Coupling Reaction: The heptadecyl chain is introduced to the coumarin core through a coupling reaction, often facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Hydroxylation: The hydroxyl group at position 7 is introduced through a hydroxylation reaction, which may involve the use of reagents like sodium hydroxide or other suitable hydroxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling and hydroxylation reactions under controlled conditions.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the coumarin core.
Substitution: The fluorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of reduced coumarin derivatives with altered electronic properties.
Substitution: Formation of substituted coumarin derivatives with diverse functional groups.
Applications De Recherche Scientifique
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin has several scientific research applications, including:
Fluorescent Labeling: Due to its fluorescent properties, it is used in the labeling of biomolecules for imaging and detection purposes.
Metal Ion Detection: It can be employed in the detection of metal ions in environmental and biological samples.
Pharmacological Studies: The compound is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Environmental Research: It is used in pollution management and sustainability efforts, such as the removal of heavy metals and organic pollutants from contaminated soil and water.
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin involves:
Fluorescence: The compound exhibits fluorescence upon excitation with ultraviolet light, making it useful in fluorescence-based studies.
Molecular Targets: It interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carboxy-6,8-difluoro-7-hydroxycoumarin: Similar in structure but with a carboxyl group at position 3.
6,8-Difluoro-4-methyl-7-hydroxycoumarin: Similar but with a methyl group at position 4 instead of a heptadecyl chain.
Uniqueness
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin is unique due to its long heptadecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments .
Propriétés
IUPAC Name |
6,8-difluoro-4-heptadecyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38F2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-23(29)31-26-21(20)19-22(27)25(30)24(26)28/h18-19,30H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXHBPKJZIWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420720 | |
| Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-47-6 | |
| Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)

![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)



